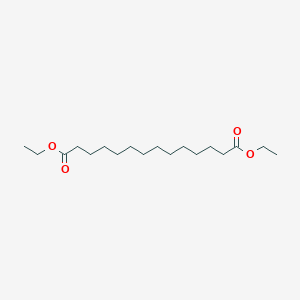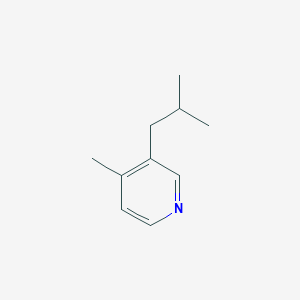
3-Isobutyl-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isobutyl-4-methylpyridine (IBMP) is a chemical compound that belongs to the pyridine family. It is a colorless liquid with a strong odor, and it is commonly used as a flavoring agent in the food industry. IBMP has also been the subject of scientific research due to its potential therapeutic properties. In
Applications De Recherche Scientifique
3-Isobutyl-4-methylpyridine has been the subject of scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. 3-Isobutyl-4-methylpyridine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 3-Isobutyl-4-methylpyridine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 3-Isobutyl-4-methylpyridine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates various metabolic processes in the body.
Effets Biochimiques Et Physiologiques
3-Isobutyl-4-methylpyridine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3-Isobutyl-4-methylpyridine has also been shown to reduce the levels of reactive oxygen species (ROS) in the body, which can cause oxidative damage to cells and tissues. In addition, 3-Isobutyl-4-methylpyridine has been shown to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-Isobutyl-4-methylpyridine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, 3-Isobutyl-4-methylpyridine has some limitations. It has a strong odor that can be unpleasant to work with, and it can be toxic if ingested or inhaled. It is also not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 3-Isobutyl-4-methylpyridine. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. 3-Isobutyl-4-methylpyridine has been shown to have neuroprotective effects and may be able to slow the progression of these diseases. Another area of interest is its potential use in the treatment of cancer. 3-Isobutyl-4-methylpyridine has been shown to induce apoptosis in cancer cells and may be able to be used as a chemotherapeutic agent. Finally, 3-Isobutyl-4-methylpyridine may have potential applications in the food industry as a flavoring agent or preservative. Further research is needed to explore these and other potential applications of 3-Isobutyl-4-methylpyridine.
Conclusion
In conclusion, 3-Isobutyl-4-methylpyridine (3-Isobutyl-4-methylpyridine) is a chemical compound that has potential therapeutic properties. Its synthesis method involves the reaction of 3-methylpyridine with isobutyl chloride in the presence of a catalyst. 3-Isobutyl-4-methylpyridine has been studied for its anti-inflammatory, analgesic, and anti-cancer effects, as well as its potential use in the treatment of neurodegenerative disorders. Its mechanism of action involves the modulation of various signaling pathways in the body. 3-Isobutyl-4-methylpyridine has several advantages for use in lab experiments, but it also has some limitations. Finally, there are several future directions for research on 3-Isobutyl-4-methylpyridine, including its potential use in the treatment of cancer and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 3-Isobutyl-4-methylpyridine involves the reaction of 3-methylpyridine with isobutyl chloride in the presence of a catalyst such as aluminum chloride. The reaction takes place at a temperature of around 80-100°C and yields 3-Isobutyl-4-methylpyridine as the main product. The purity of the product can be improved by using various purification techniques such as distillation and recrystallization.
Propriétés
Numéro CAS |
110823-92-2 |
|---|---|
Nom du produit |
3-Isobutyl-4-methylpyridine |
Formule moléculaire |
C10H15N |
Poids moléculaire |
149.23 g/mol |
Nom IUPAC |
4-methyl-3-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C10H15N/c1-8(2)6-10-7-11-5-4-9(10)3/h4-5,7-8H,6H2,1-3H3 |
Clé InChI |
SQPJNTCVTSMUDF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)CC(C)C |
SMILES canonique |
CC1=C(C=NC=C1)CC(C)C |
Synonymes |
Pyridine, 4-methyl-3-(2-methylpropyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



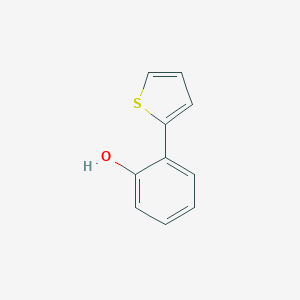
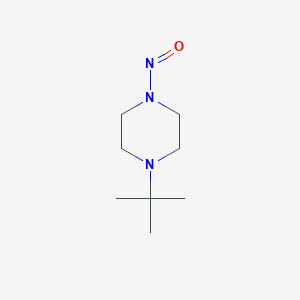
![4-(20-Ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoic acid](/img/structure/B25904.png)
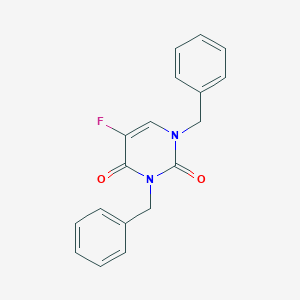
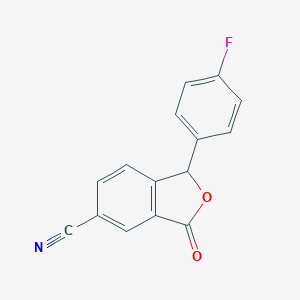
![2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate](/img/structure/B25917.png)
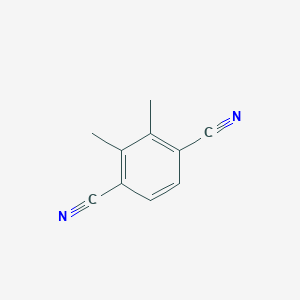

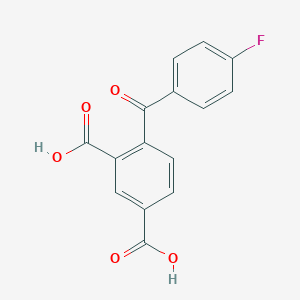
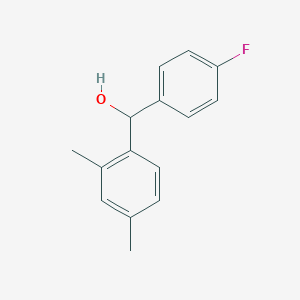

![6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol](/img/structure/B25932.png)
